

IACS-8968 S-enantiomer: A Technical Guide for Researchers

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Compound of Interest

Compound Name: IACS-8968 S-enantiomer

Cat. No.: B10800670

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For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the **IACS-8968 S-enantiomer**, a potent dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO). This guide details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and outlines the critical signaling pathways involved in its anticancer effects.

Introduction

IACS-8968 is a small molecule inhibitor that targets two key enzymes in the kynurenine pathway of tryptophan metabolism: IDO1 and TDO.^{[1][2]} Both enzymes are implicated in promoting an immunosuppressive tumor microenvironment, thereby facilitating tumor growth and immune evasion. By inhibiting IDO1 and TDO, IACS-8968 aims to restore anti-tumor immunity. The S-enantiomer of IACS-8968 is the active form of the molecule.

Suppliers and Catalog Information

For researchers looking to procure the S-enantiomer of IACS-8968, several suppliers offer this compound for research purposes. The following table summarizes available information.

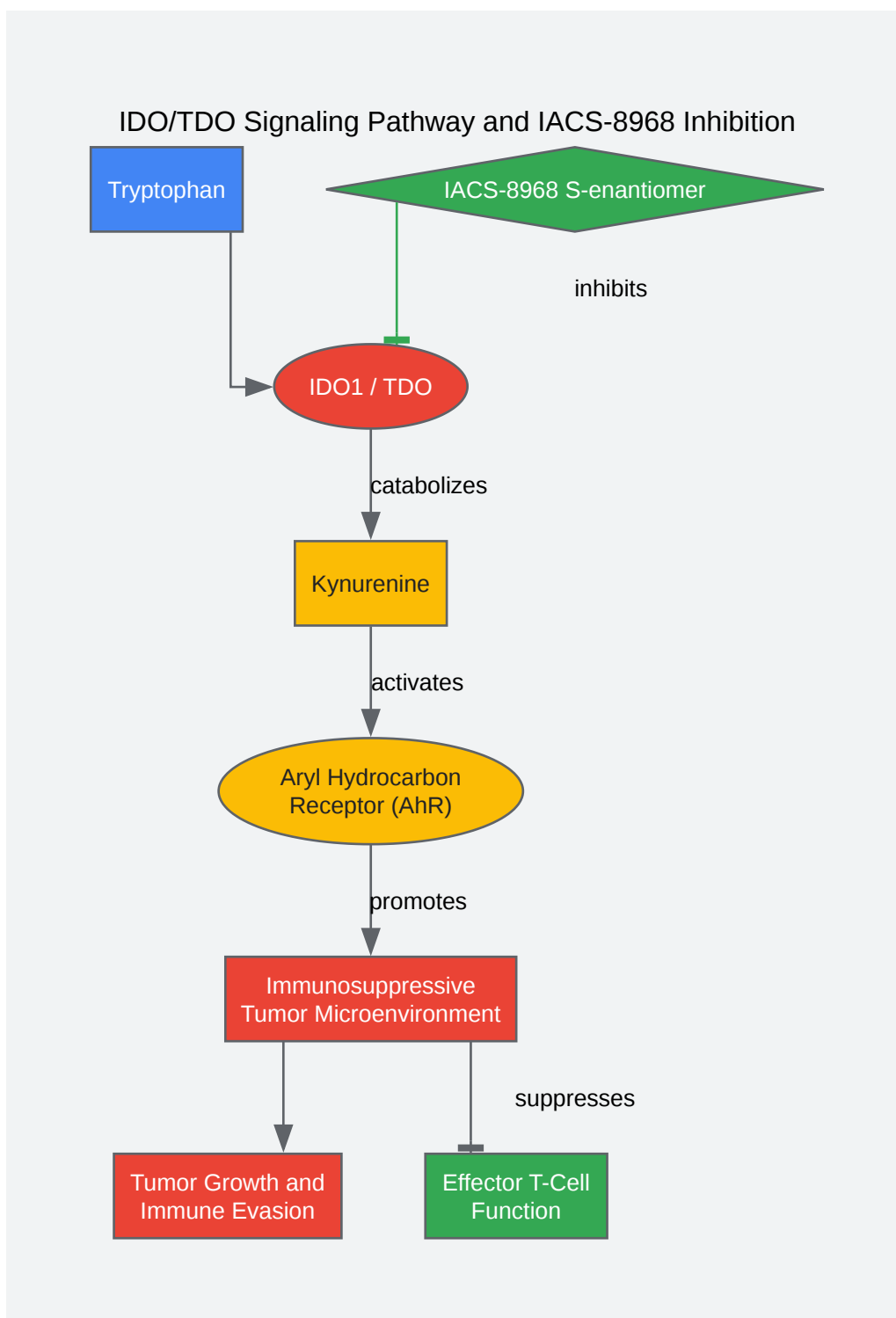
Supplier	Catalog Number	CAS Number
MedchemExpress	HY-112164B	2239305-70-3
TargetMol	T11628	2239305-70-3
BioCat	T11628-25mg-TM	2239305-70-3
Gentaur	Varies	2239305-70-3
Immunomart	Varies	2239305-70-3

Mechanism of Action and Signaling Pathway

IACS-8968 exerts its anti-cancer effects by inhibiting the enzymatic activity of both IDO1 and TDO. These enzymes catalyze the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine.^{[1][2]} In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine lead to the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) activity, thus fostering an immunosuppressive milieu.

By blocking IDO1 and TDO, IACS-8968 prevents the conversion of tryptophan to kynurenine. This leads to a restoration of local tryptophan levels and a reduction in kynurenine, which in turn alleviates the suppression of anti-tumor immune responses. One of the key downstream mediators of kynurenine's immunosuppressive effects is the Aryl Hydrocarbon Receptor (AhR). Kynurenine acts as a ligand for AhR, and upon activation, AhR signaling can promote tumor progression and immunosuppression.

The following diagram illustrates the IDO/TDO signaling pathway and the point of intervention for IACS-8968.



In Vitro Cell Cytotoxicity Workflow

Preparation

Seed glioma cells
(e.g., LN229, U87)
in 96-well plates

Treat cells with:

- Vehicle (DMSO)
- IACS-8968
- Chemotherapy (e.g., TMZ)
- Combination

Incubation

Incubate for a
defined period
(e.g., 48-72 hours)

Analysis

Perform apoptosis assay
(e.g., Annexin V/PI staining)

Analyze by
Flow Cytometry

In Vivo Tumor Xenograft Workflow

Model Setup

Subcutaneously implant
glioma cells into
immunocompromised mice

Allow tumors to
reach a palpable size

Treatment Phase

Randomize mice into
treatment groups:
- Vehicle
- IACS-8968
- Chemotherapy
- Combination

Administer treatment
according to a
defined schedule

Monitoring & Endpoints

Measure tumor volume
regularly

Monitor survival

Euthanize mice at
predefined endpoints

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References

- 1. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
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